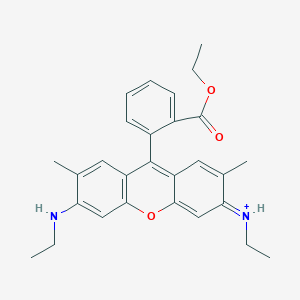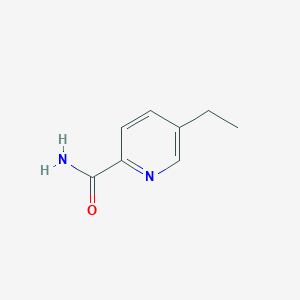
2-Brom-N-phenylbenzamid
Übersicht
Beschreibung
2-Bromo-N-phenylbenzamide: is an organic compound with the molecular formula C13H10BrNO . It is a derivative of benzamide, where a bromine atom is substituted at the second position of the benzene ring, and an aniline group is attached to the amide nitrogen. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Wissenschaftliche Forschungsanwendungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromo-N-phenylbenzamide can be synthesized through various methods. One common approach involves the bromination of N-phenylbenzamide. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-N-phenylbenzamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form biaryl compounds or other complex structures.
Reduction Reactions: The compound can be reduced to form N-phenylbenzamide or other derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., toluene, dimethylformamide).
Reduction Reactions: Reducing agents (e.g., LAH, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution Reactions: Substituted benzamides.
Coupling Reactions: Biaryl compounds or other complex structures.
Reduction Reactions: N-phenylbenzamide or other reduced derivatives.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-phenylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the amide group play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream biological pathways .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-N-phenylbenzamide: Similar structure but with the bromine atom at the fourth position.
N-Phenylbenzamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Chloro-N-phenylbenzamide: Similar structure with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 2-Bromo-N-phenylbenzamide is unique due to the presence of the bromine atom at the second position, which significantly influences its chemical reactivity and biological activity. This positional substitution allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
2-bromo-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHGABOCAHPYMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145523 | |
| Record name | Benzamide, 2-bromo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10282-57-2 | |
| Record name | Benzamide, 2-bromo-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010282572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-bromo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-bromo-N-phenylbenzamide be used to create new heterocyclic compounds?
A1: Yes, research has shown that 2-bromo-N-phenylbenzamide can undergo intramolecular cyclization reactions under certain palladium-catalyzed conditions. For instance, reacting it with thiazole in the presence of a palladium catalyst led to the formation of a six-membered ring product. [] This demonstrates its potential as a building block for synthesizing diverse heterocyclic structures.
Q2: What are the typical reaction conditions for using 2-bromo-N-phenylbenzamide in palladium-catalyzed cross-coupling reactions?
A2: Successful palladium-catalyzed direct arylations using 2-bromo-N-phenylbenzamide have been achieved with various heteroarenes, including thiazoles, thiophenes, furans, and pyrroles. [] These reactions typically employ palladium catalysts like Pd(OAc)2 or PdCl(C3H5)(dppb) and often require a base, such as potassium acetate (KOAc). Notably, the choice of catalyst and reaction conditions can significantly influence the regioselectivity and yield of the desired arylated product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



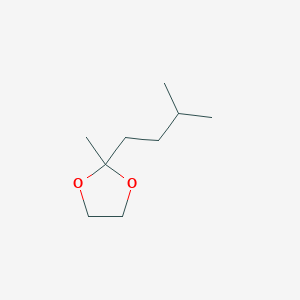
![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)
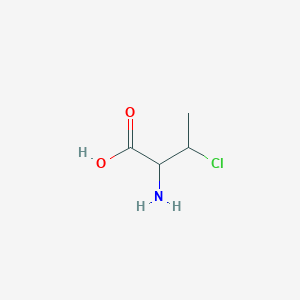
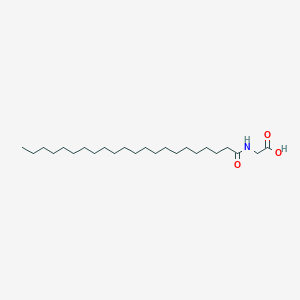



![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)

